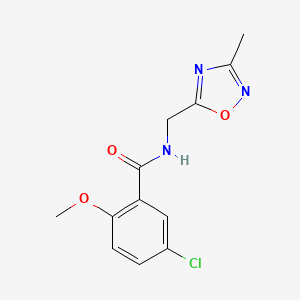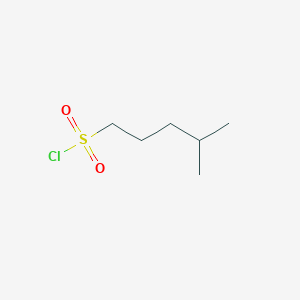
5-cyclopropyl-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrazole, a class of organic compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which then provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-1H-pyrazole-3-carbonitrile consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropyl group attached to the 5-position of the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, can undergo a variety of chemical reactions. For instance, they can react with α,β-ethylenic ketones to form pyrazolines .Physical And Chemical Properties Analysis
5-cyclopropyl-1H-pyrazole-3-carbonitrile is a powder with a molecular weight of 133.15 . It has an InChI code of 1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) and an InChI key of SWNIJVVPGNFUDE-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The development of a facile, one-pot multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, including variations like 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been reported. This synthesis utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water, indicating a green chemistry approach with high yield (Poonam & Singh, 2019) Poonam & Singh (2019).
- An innovative synthesis method for 5-aminopyrazole-4-carbonitriles and related compounds involves using sodium ascorbate as a catalyst. This method is environmentally friendly, involving multicomponent cyclocondensations that minimize waste and avoid hazardous solvents (Kiyani & Bamdad, 2018) Kiyani & Bamdad (2018).
Applications in Medicinal Chemistry
- Compounds related to 5-cyclopropyl-1H-pyrazole-3-carbonitrile have shown potential as glycogen phosphorylase inhibitors, indicating their applicability in antihyperglycemic activity studies. This involves the transformation of related pyrazole derivatives and demonstrates their efficacy in in vivo studies (Kattimani et al., 2019) Kattimani et al. (2019).
- Synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, a compound structurally similar to 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been explored for their potential anticancer activity. The study involved the evaluation of these compounds against various cancer cell lines (Metwally, Abdelrazek, & Eldaly, 2016) Metwally, Abdelrazek, & Eldaly (2016).
Other Applications
- The molecule 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, closely related to the 5-cyclopropyl variant, has been studied for its interaction with fullerene molecules. The research indicates potential applications in materials science, particularly in enhancing spectral properties (Study of electronic properties, 2022) Study of electronic properties (2022).
Safety and Hazards
Zukünftige Richtungen
Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is significant interest in further studying these compounds, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile. This includes developing new synthetic routes towards pyrazoloazines for their biological and medicinal exploration .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1H-pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIJVVPGNFUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1H-pyrazole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)
![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)
![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)







![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)